| Method | Core Chemical Reaction / Principle | Key Conditions | Final Product Form |
|---|---|---|---|
| Aqueous Synthesis [1] | Zirconium oxychloride + Sodium stearate → Zirconium stearate | Boiling sodium stearate solution, then add zirconium oxychloride solution. | White powder [1] |
| Aqueous Synthesis (Alternate) [1] | Zirconium nitrate + Sodium stearate → This compound | Reaction in aqueous solution. | White powder [1] |
| Solid-Phase Mechanochemical Synthesis [2] | Zirconium tetrachloride + Sodium carboxylate → Zirconium tetracarboxylate | Mechanical activation (ball milling), followed by heat treatment and organic solvent extraction. | Zirconium carboxylates (e.g., palmitate) [2] |
This is a commonly cited method for producing this compound.
The following diagram outlines the workflow for this aqueous synthesis method:
This method is advantageous for avoiding corrosive by-products like hydrogen chloride and reducing reaction time [2]. While detailed for zirconium tetrapalmitate, the protocol is directly applicable to stearate.
The workflow for this solid-phase method is as follows:
The available quantitative data on the solubility of zirconium stearate is sparse. The table below summarizes the key information located.
| Property | Value / Description | Condition / Note |
|---|---|---|
| Solubility in Water | Insoluble [1] | Standard state (data from Wikipedia) |
| Solubility in Organic Solvents | Excellent solubility [2] | Patent objective; specific solvents not listed |
A Japanese patent from 1980 details a method to produce zirconium soap with excellent solubility in organic solvents [2]. The key steps and parameters are outlined below.
Flowchart of the patent synthesis method for soluble zirconium soap [2]
Key Process Parameters [2]:
The search results lack the depth required for a full whitepaper, indicating you may need to consult specialized sources.
The following tables summarize key properties and experimental findings from studies on zirconium compounds other than zirconium staterate, which share relevance in thermal and chemical stability research.
Table 1: Thermal Properties and Stability of Zirconium Compounds
| Material/Compound | Key Thermal Stability Findings | Application Context | Reference |
|---|---|---|---|
| Zr-MOF (NU-901) | Bilayer coating prevents drug burst release, enables sustained release over 7 days (vs. <48 hrs for bare MOF). | Drug Delivery Systems [1] | |
| Zirconium Crucibles | Withstand temperatures exceeding 2000°C; low thermal expansion coefficient reduces thermal shock risk. | High-temperature industrial processes [2] | |
| Zirconia (ZrO₂) | Exists in monoclinic (up to 1100°C), tetragonal (1100-2370°C), and cubic (>2370°C) phases. | Functional/Structural Ceramics [3] | |
| Zircon (ZrSiO₄) | Thermally dissociates at 1673 ± 10°C; eutectic temperature in ZrO₂–SiO₂ system is 1687 ± 10°C. | Ceramic Materials [4] | |
| PDMS-TEOS Hybrid | Addition of Zirconium Propoxide (≤5 wt%) significantly improves thermal stability, prevents porosity at 400°C. | Hybrid Organic-Inorganic Materials [5] |
Table 2: Experimental Methodologies for Assessing Thermal Behavior
| Experimental Technique | Application Example | Key Outcome | Reference |
|---|---|---|---|
| In-situ FT-IR & QMS | Monitored gas-phase decomposition of CpZr(NMe₂)₃ precursor from 100–250°C. | Identified decomposition products and mechanism, crucial for ALD process reliability. [6] | |
| Thermal Analysis (TGA/DSC) | Standard technique for determining thermal stability and decomposition points of precursors and materials. | Provides process windows and identifies key thermal events (e.g., weight loss, phase changes). [6] |
While not directly related to thermal stability, one study investigated the effect of zirconium ions on human osteoblasts. The following diagram illustrates the proposed signaling pathway for how Zr ions promote osteoblast proliferation and differentiation [7].
Diagram: Proposed BMP/SMAD pathway for Zr ions in osteoblasts.
Since the specific data you require was not found in the current search, here are practical steps to locate it:
Zirconium stearate is classified as a metallic soap, a metal derivative of a fatty acid [1]. Its chemical structure consists of a zirconium cation associated with four stearate anions [1].
The table below summarizes the fundamental properties of this compound for quick reference.
| Property | Description / Value |
|---|---|
| Appearance | White powder [1] [3] or light yellow mass [5] |
| Density | Not specified in available data |
| Boiling Point | 359.4 °C at 760 mmHg [1] [4] |
| Flash Point | 162.4 °C [1] [4] |
| Water Solubility | Insoluble [1] |
| Zirconium Content (as ZrO₂+HfO₂) | 13.0–17.0% (industrial grade) [5] |
This compound can be synthesized through several precipitation methods. The following diagram illustrates a general synthesis workflow based on two common protocols.
Synthesis pathways for this compound [1] [5]
One common synthesis method involves the reaction of stearic acid with a zirconium salt [1] [5].
An alternative pathway uses zirconium nitrate and sodium oleate to produce this compound [1]. Zirconium acetate (Zircosol ZA series) can also serve as a raw material for producing waterproofing agents, which may involve the formation of this compound or similar compounds [5].
This compound is primarily utilized in industrial applications that leverage its hydrophobic and metal-soap properties.
Based on the available data, no specific hazard statements or formal GHS classifications were identified for this compound [3]. As with all laboratory chemicals, standard safe handling procedures should be followed in the absence of a complete safety datasheet.
Zirconium stearate is a metal-organic compound classified as a metallic soap, with the chemical formula C₇₂H₁₄₀ZrO₈ [1]. The table below summarizes its core properties and synthesis methods.
| Property Category | Details |
|---|---|
| IUPAC Name | Zirconium(4+) octadecanoate [1] |
| Appearance | White powder [1] |
| Molar Mass | 1225.1 g/mol [1] |
| Safety (Flash Point) | 162.4 °C (324.3 °F) [1] |
| Primary Synthesis Method | Boiling stearic acid and sodium carbonate in water, then adding zirconium oxychloride solution [1] |
| Alternative Synthesis | Reacting zirconium nitrate with sodium oleate [1] |
| Key Applications | Raw material for waterproofing, emulsion stabilizer, flattening agent in coatings [1] |
The structure of this compound involves a central zirconium atom coordinated by four stearate chains [2] [3].
Diagram of the this compound structure with a central zirconium atom coordinated to four stearate chains.
While direct studies on this compound's biological activity are limited, research on zirconium ions provides relevant insights.
Osteogenic Properties: Zirconium ions (from ZrCl₄ and ZrO(NO₃)₂) promoted proliferation and differentiation of primary human osteoblasts (HOBs) at concentrations of 5-500 µM. This effect was associated with up-regulation of BMP2 gene expression and activation of the BMP/SMAD signaling pathway [4].
Coordination Chemistry for Medicine: Zirconium-89 (⁸⁹Zr) is a crucial radionuclide in immuno-PET imaging. The chelator Desferrioxamine (DFO) is commonly used, but its complex with Zr⁴⁺ can have an open, solvent-accessible structure. Research focuses on designing better chelators like 4HMS for more stable, inert complexes [5] [6]. The table below compares these chelators.
| Feature | Desferrioxamine (DFO) | 4HMS |
|---|---|---|
| Denticity | Hexadentate (in principle) [5] | Octadentate [5] |
| Zr⁴⁺ Coordination | Forms 1:1, 2:2, and 2:3 complexes in solution; can leave Zr⁴⁺ exposed [5] [6] | More stable, closely packed structure involving both hydroxamate groups and water molecules [5] |
| Stability (logβ) | logβ for [ZrDFO]⁺ = 36.14 [6] | Information not available in search results |
Available information has several gaps that require further investigation:
To overcome the identified information gaps, you can:
Zirconium stearate is classified as a metal soap, which is a salt of a long-chain fatty acid and a metal. The table below summarizes its key technical characteristics. [1]
| Characteristic | Description |
|---|---|
| Chemical Name | Zirconium(4+) octadecanoate [1] |
| Chemical Formula | C₇₂H₁₄₀O₈Zr [1] |
| Molar Mass | 1225.1 g/mol [1] |
| Appearance | White powder [1] |
| Density | Not specified in results |
| Solubility | Insoluble in water [1] |
| Flash Point | 162.4 °C [1] |
Synthesis Methods this compound can be prepared through different precipitation methods [1]:
Industrial and Commercial Applications This compound is valued for several functional properties and is used in various industries as [1]:
While direct studies on this compound's biological effects are unavailable, research on zirconium ions and alloys provides relevant context for your field.
Osteogenic Properties of Zirconium Ions A 2015 study investigated the effects of soluble ionic forms of zirconium (Zr) on primary human osteoblasts (HOBs). Key findings include [2]:
The relationship described in the study can be visualized as follows:
Proposed signaling pathway for Zr ion-induced osteogenesis. [2]
Biocompatibility of Zirconium-Based Materials Zirconium dioxide (ZrO₂) and zirconium-based metallic glasses are extensively researched for medical implants due to their excellent biocompatibility and bioinertness. [3] [4] Studies confirm that these materials promote bone formation around implants without causing inflammatory or macrophage reactions. [3]
The existing data suggests a promising profile, but further investigation would be needed for drug development applications:
While not specific to the stearate salt, a study on mice and rats provides insight into the behavior of zirconium compounds. The table below summarizes the key findings from this older study.
| Aspect | Findings in Mice and Rats |
|---|---|
| Acute Oral Toxicity | Zirconium oxide: non-toxic; Zirconium oxychloride: slightly toxic; Zirconium chloride: moderately toxic [1]. |
| Observed Disorders | At certain concentrations, cerebral and pulmonary disorders were observed [1]. |
| Absorption & Distribution | Only a weak fraction of administered zirconium is absorbed. It is electively fixed in the ovaries, and to a lesser degree, in the lungs and bones [1]. |
| Elimination | Absorbed zirconium is eliminated via the urinary tract. Fecal elimination is primarily from non-absorbed zirconium [1]. |
A recent 2025 study on occupational exposure to zirconium in the metal industry provides valuable real-world data, though it focuses on other zirconium compounds like zirconium oxide and silicate [2].
The search results highlight several gaps in the available safety information for zirconium stearate specifically:
For a thorough safety assessment, the following methodologies from the search results can be applied. The workflow for an integrated exposure and hazard assessment is summarized in the diagram below.
Integrated exposure and hazard assessment workflow [2].
Given the data limitations, here are suggestions for developing a comprehensive safety profile for this compound:
Zirconium dioxide (ZrO₂) nanostructures have emerged as a highly promising platform for drug delivery applications due to their exceptional biocompatibility, low toxicity, and versatile physicochemical properties. These nanostructures represent a significant advancement in nanomedicine, offering solutions to challenges associated with conventional drug formulations such as low bioavailability, short half-life, and off-target toxicity. Extensive research has demonstrated the potential of ZrO₂ nanostructures to enhance therapeutic efficacy by controlling the delivery of active pharmaceutical ingredients to specific target sites within the body while minimizing accumulation in non-target tissues. The growing interest in these materials is reflected in the increasing number of preclinical studies investigating their use for delivering various therapeutic agents, including anti-cancer drugs, antibiotics, anti-inflammatory drugs, and genetic materials [1].
The significance of ZrO₂ nanostructures in drug delivery stems from their unique combination of physicochemical characteristics. As a biocompatible ceramic material, zirconia possesses a high surface area-to-volume ratio that allows for substantial drug loading capacity and controlled release kinetics. Several factors influence the effectiveness of drug loading onto ZrO₂ nanostructures, including the physicochemical properties of the therapeutic compounds, the surface characteristics of the nanostructures, and the specific methodologies employed for drug loading. Additionally, ZrO₂ nanostructures can be synthesized in various morphological forms, including nanoparticles, nanorods, nanotubes, and nanowires, each offering distinct advantages for specific drug delivery applications. The ability to functionalize the surface of these nanostructures with various chemical groups further enhances their versatility, enabling improved stability, targeted delivery, and controlled release profiles [1].
Table 1: Key Properties of Zirconium Dioxide Nanostructures for Drug Delivery Applications
| Property | Description | Significance in Drug Delivery |
|---|---|---|
| Biocompatibility | Low toxicity and high biological compatibility | Reduced adverse effects and improved safety profile |
| Surface Area-to-Volume Ratio | High surface area relative to volume | Enhanced drug loading capacity |
| Surface Functionalization | Tunable surface chemistry with various functional groups | Improved targeting, stability, and controlled release |
| Crystalline Phases | Amorphous, tetragonal, and monoclinic phases | Tunable degradation and drug release kinetics |
| Optical Properties | Important luminescent material with good optical transparency | Potential for imaging and theranostic applications |
The synthesis of ZrO₂ nanostructures for drug delivery applications employs various methodologies, each offering distinct advantages in terms of control over particle size, morphology, crystallinity, and surface properties. The selection of an appropriate synthesis method is crucial as it directly influences the physicochemical characteristics of the resulting nanostructures and their subsequent performance in drug loading and release behaviors. Among the most commonly employed techniques are sol-gel synthesis, hydrothermal method, microwave-assisted synthesis, and anodization, each providing unique capabilities for tailoring nanostructure properties for specific drug delivery requirements [1].
The sol-gel method is a versatile and widely utilized approach that involves the hydrolysis of metal alkoxide precursors, followed by condensation of the hydrolyzed species to form a colloidal suspension. This method allows for precise control over particle size, shape, and crystallinity, and has been extensively used for synthesizing ZrO₂ nanoparticles and nanocrystals with uniform characteristics. The hydrothermal method utilizes high-pressure and high-temperature aqueous solutions to promote the nucleation and growth of ZrO₂ nanostructures, resulting in products with narrow size distribution, high purity, and controlled morphology. This technique has been successfully employed for synthesizing ZrO₂ nanorods and nanotubes. More recently, microwave-assisted synthesis has gained prominence as an efficient alternative, offering rapid synthesis times and excellent control over particle size and morphology through the use of microwave irradiation to promote nanostructure formation. Additionally, anodization techniques have been utilized to create ZrO₂ nanotubes and nanopores on zirconium foil surfaces by applying voltage to form oxide layers with tunable thickness and morphology based on the anodization conditions [1].
Table 2: Comparison of Synthesis Methods for Zirconium Dioxide Nanostructures
| Synthesis Method | Key Features | Typical Nanostructures | Advantages | Limitations |
|---|---|---|---|---|
| Sol-Gel | Hydrolysis and condensation of alkoxide precursors | Nanoparticles, nanocrystals | Controlled size and shape, versatility | Potential residual solvents |
| Hydrothermal | High-pressure, high-temperature aqueous solution | Nanorods, nanotubes | Narrow size distribution, high purity | Longer processing times |
| Microwave-Assisted | Microwave irradiation promotion | Various nanostructures | Rapid synthesis, controlled morphology | Specialized equipment required |
| Anodization | Electrochemical oxidation of Zr foil | Nanotubes, nanopores | Tunable morphology, direct substrate growth | Limited to surface coatings |
Comprehensive characterization of zirconium-based nanoparticles is essential to ensure their quality, reproducibility, and suitability for drug delivery applications. Standardized protocols for physicochemical characterization provide critical data on key parameters that influence nanoparticle performance, including size, surface charge, morphology, and crystallinity. These characteristics directly impact biological behavior such as biodistribution, cellular uptake, and toxicity profiles. A systematic approach to characterization is necessary throughout the development process, from initial synthesis optimization to final quality control of drug-loaded formulations [2].
Size analysis represents one of the most fundamental characterization parameters, as particle size affects circulation time, tissue penetration, and cellular internalization. Dynamic light scattering (DLS) is commonly employed to determine the hydrodynamic diameter and size distribution of nanoparticles in suspension. Additionally, electron microscopy techniques including scanning electron microscopy (SEM) and transmission electron microscopy (TEM) provide direct visualization of nanoparticle morphology, size, and structural features at high resolution. Surface charge measurement through zeta potential analysis offers valuable insights into nanoparticle stability and potential interactions with biological components. A sufficiently high zeta potential (typically > ±30 mV) indicates adequate electrostatic stabilization to prevent aggregation in suspension. Crystallographic characterization via X-ray diffraction (XRD) identifies the crystalline phases present in ZrO₂ nanostructures, which can influence their stability, surface reactivity, and drug release properties [3].
The drug loading capacity and release kinetics of zirconium-based nanoparticles are critical parameters that determine their efficacy as drug delivery systems. ZrO₂ nanostructures offer versatile loading mechanisms, including surface adsorption, encapsulation, and covalent conjugation, depending on the physicochemical properties of the therapeutic agent and the surface characteristics of the nanoparticles. The high surface area-to-volume ratio of these nanostructures enables substantial drug loading, while their tunable surface chemistry allows for precise control over release profiles. Factors influencing drug loading efficiency include the physicochemical properties of the drug molecules, the surface characteristics of the ZrO₂ nanostructures, and the specific loading methodology employed [1].
Drug loading protocols vary based on the nature of the therapeutic agent and the desired release profile. For small molecule drugs, incubation methods are commonly employed, where ZrO₂ nanoparticles are dispersed in a drug solution under optimized conditions of pH, temperature, and concentration to maximize loading efficiency. For biomolecules such as proteins or nucleic acids, more specialized approaches including coordination-driven self-assembly or electrostatic interactions may be utilized. Recent advances have demonstrated the development of metal-organic hybrid nanomaterials where therapeutic cargo molecules themselves constitute integral components of the nanocarrier. For instance, peptide nucleic acid (PNA)-based zirconium coordination nanoparticles have been developed with exceptional loading capacities exceeding 94% w/w, where the nucleic acid analogs serve as organic linkers in coordination polymers with Zr(IV) nodes. This innovative approach represents a significant advancement over traditional carrier systems where drugs are merely loaded into passive delivery vehicles [4].
The release kinetics of incorporated therapeutic agents from ZrO₂ nanostructures can be modulated through various mechanisms, including diffusion-controlled release, degradation-controlled release, and stimulus-responsive release. Several factors influence drug release profiles, including the size and shape of ZrO₂ nanostructures, the pH and temperature of the release medium, and the characteristics and molecular weight of the specific drug being released. pH-responsive release is particularly valuable for cancer therapy applications, as the slightly acidic microenvironment of tumor tissues can trigger accelerated drug release. Additionally, external stimuli such as light or ultrasound can be employed to precisely control spatiotemporal release patterns, further enhancing targeting precision and therapeutic efficacy [1].
Surface engineering of zirconium-based nanoparticles represents a powerful strategy to enhance their performance as drug delivery systems. The surface of ZrO₂ nanostructures can be functionalized with various functional groups, including amino, carboxylic, and thiol groups, which can be utilized for drug conjugation or electrostatic interactions with therapeutic agents. These modifications significantly improve biological performance by altering surface properties and enabling targeted delivery to specific tissues or cells. Functional groups facilitate the conjugation of other molecules through different chemical reactions, with the specific reaction pathway dependent on the functional groups involved. For instance, carboxyl groups can react with amino groups through peptide bond formation or with hydroxyl groups through esterification, while amino groups can react with reactive carbonyl groups through reductive amination [1].
Active targeting approaches involve the conjugation of targeting ligands to the nanoparticle surface to enhance accumulation at specific disease sites. These ligands can include antibodies, peptides, aptamers, or small molecules that recognize and bind to receptors overexpressed on target cells. For example, in cancer therapy, targeting moieties that recognize tumor-specific antigens can significantly improve the selectivity of drug-loaded ZrO₂ nanoparticles. Similarly, surface functionalization with cell-penetrating peptides can enhance cellular uptake and intracellular delivery of therapeutic cargo. A notable example includes the development of cationic lipopeptide-coated PNA-Zr nanoparticles that successfully delivered an antisense PNA sequence for splicing correction into functional reporter cells, demonstrating effective intracellular delivery and biological activity [4].
Stimuli-responsive functionalization represents another advanced strategy for achieving spatiotemporal control over drug release. By incorporating molecular motifs that respond to specific physiological stimuli (such as pH changes, enzyme activity, or redox potential) or external triggers (such as light or magnetic fields), the drug release profile can be precisely modulated. For instance, pH-sensitive coatings can be designed to remain stable under physiological conditions (pH 7.4) but undergo degradation or conformational changes in the slightly acidic microenvironment of tumor tissues (pH 6.5-6.8) or endosomal compartments (pH 5.0-6.0), thereby triggering targeted drug release at the desired site of action [1].
Table 3: Surface Functionalization Strategies for Zirconium-Based Nanoparticles
| Functionalization Approach | Chemical Methods | Applications | Benefits |
|---|---|---|---|
| Ligand Targeting | Conjugation of antibodies, peptides, aptamers | Cancer therapy, specific cell targeting | Enhanced cellular uptake, reduced off-target effects |
| Polymer Coating | PEGylation, chitosan coating | Stealth properties, mucosal adhesion | Improved stability, prolonged circulation |
| Stimuli-Responsive Moieties | pH-sensitive, enzyme-cleavable linkers | Triggered release at specific sites | Spatiotemporal control of drug release |
| Charge Modification | Cationic or anionic surface groups | Complexation with genetic material | DNA/RNA delivery, enhanced cellular uptake |
Comprehensive safety assessment of zirconium-based nanoparticles is paramount for their translation into clinical applications. While zirconium dioxide generally exhibits favorable biocompatibility and moderately low toxicity, rigorous evaluation of its safety profile is essential. Histological and cytological studies have demonstrated that zirconium is well-tolerated in biological systems, with zirconium-based metal-organic frameworks (MOFs) generally possessing low toxicity relative to the metal component. However, the biocompatibility can vary depending on the organic linker components and specific nanostructure characteristics. The utilization of well-tolerated endogenous organic ligands, such as amino acids, peptides, proteins, or nucleobases, for the generation of "Bio-MOFs" represents a promising strategy to further enhance biocompatibility and reduce potential adverse effects [4].
Toxicological evaluation of zirconium-based nanoparticles should encompass multiple aspects, including cytotoxicity, hematocompatibility, immunogenicity, and long-term biodistribution. Standardized protocols for assessing nanoparticle toxicity include estimation of cell viability by MTT or LDH assays, evaluation of apoptotic potential by caspase activation assays, measurement of oxidative stress through reactive oxygen species production, lipid peroxidation, and glutathione/oxidized glutathione determination, as well as assessment of effects on lysosomal function. Additionally, the influence of nanomaterials on blood constituents should be thoroughly investigated, including hemolysis, thrombogenicity, and complement activation. These comprehensive evaluations are necessary to ensure that zirconium-based nanoparticles meet the stringent safety requirements for pharmaceutical applications [2].
The biodistribution and elimination pathways of zirconium-based nanoparticles must be carefully characterized to understand their long-term fate in biological systems. Nanoparticle size, shape, surface charge, and functionalization significantly influence their pharmacokinetics and tissue distribution. Ideally, nanocarriers should be efficiently cleared from the body after fulfilling their therapeutic purpose to minimize potential accumulation-related toxicity. While some inorganic nanoparticles face challenges in this regard due to limited biodegradability, the surface functionalization of ZrO₂ nanostructures can be optimized to modulate their pharmacokinetic profiles and elimination pathways. Nevertheless, further research is needed to fully elucidate the long-term fate of these materials in biological systems and optimize their design to ensure both therapeutic efficacy and biological safety [5].
Zirconium-based nanoparticles represent a highly versatile platform for advanced drug delivery applications, offering unique advantages including exceptional biocompatibility, tunable surface chemistry, and diverse synthesis possibilities. The research compiled in these application notes demonstrates the significant potential of ZrO₂ nanostructures to address fundamental challenges in drug delivery, such as improving solubility, enhancing targeting precision, controlling release kinetics, and reducing off-target effects. The continued development of these nanoplatforms is expected to contribute substantially to the advancement of personalized medicine approaches, where therapies can be tailored to individual patient needs based on specific disease characteristics [1].
Future research directions should focus on addressing several key challenges to facilitate the clinical translation of zirconium-based drug delivery systems. Scale-up synthesis methodologies that ensure batch-to-batch consistency and comply with Good Manufacturing Practice (GMP) standards need to be developed. More comprehensive toxicological assessments including long-term studies on biodistribution, potential accumulation, and elimination pathways are necessary to fully establish safety profiles. Additionally, the development of multifunctional zirconium-based nanoplatforms that combine therapeutic, targeting, and diagnostic capabilities (theranostics) represents a promising frontier in nanomedicine. Such integrated systems could enable simultaneous treatment and monitoring of therapeutic responses, potentially revolutionizing disease management strategies for various conditions, particularly cancer [6].
As the field continues to evolve, interdisciplinary collaboration between materials scientists, pharmacologists, chemists, and clinicians will be essential to overcome existing challenges and fully realize the potential of zirconium-based nanoparticles in drug delivery. With continued innovation and rigorous scientific evaluation, these advanced nanomaterial systems are poised to make significant contributions to the development of next-generation therapeutic modalities with enhanced efficacy and improved safety profiles.
Zirconium-based Metal-Organic Frameworks (Zr-MOFs) are promising nanocarriers for drug delivery but face challenges in physiological conditions, including degradation by phosphate ions, aggregation, and rapid burst release of encapsulated drugs. A bilayer coating strategy has been developed to overcome these limitations, enhancing colloidal stability and enabling controlled drug release for oncology applications like non-small cell lung cancer and mesothelioma treatment [1].
The table below summarizes the key properties and performance metrics of uncoated and bilayer-coated Zr-MOFs.
| Property/Aspect | Uncoated Zr-MOF (NU-901) | Bilayer-Coated Zr-MOF (NU-901) |
|---|
| Coating Composition | Not applicable | Inner layer: Asolectin (phospholipid) via SALI [1]. Outer layer: Pluronic F-127 (surfactant) via emulsification [1]. | | Colloidal Stability | Aggregates in biologically relevant fluids (buffers, cell media) [1]. | Remains well-dispersed in buffers and cell growth media [1]. | | Drug Leakage & Stability | Sustained drug leakage and particle aggregation in water [1]. | Prevents sustained drug leakage and aggregation in water [1]. | | Drug Release Profile | Burst release; most drug released in less than 48 hours [1]. | Slowed, controlled release over 7 days [1]. | | Cellular Uptake | Successful uptake by cells [1]. | Improved uptake efficiency in lung cancer cells (A549) [1]. | | Intracellular Fate | Accumulates in lysosomes [1]. | Accumulates in lysosomes [1]. | | Cytotoxicity | Cytotoxic to cancer cells when loaded with Pemetrexed [1]. | Cytotoxic to cancer cells when loaded with Pemetrexed [1]. | | Generality of Strategy | -- | Successfully extended using two additional lipids and four other surfactants [1]. |
Protocol 1: Bilayer Coating of Zr-MOF Nanoparticles
This protocol describes the two-step process for applying a bilayer coating to drug-loaded Zr-MOF nanoparticles [1].
Step 1: Inner Layer via Solvent-Assisted Ligand Incorporation (SALI)
Step 2: Outer Layer via Emulsification
Protocol 2: In-Vitro Drug Release and Efficacy Testing
This protocol outlines methods for evaluating the performance of coated drug-carrier systems [1].
A. Drug Release Kinetics
B. Cellular Uptake and Localization
C. Cytotoxicity Assay (e.g., MTT or Cell Titer-Glo)
The following diagrams, created with Graphviz, illustrate the experimental workflow and the proposed mechanism of action for the bilayer-coated MOFs.
Diagram 1: Experimental workflow for preparing and testing bilayer-coated, drug-loaded Zr-MOFs, from synthesis to biological evaluation [1].
Diagram 2: Proposed mechanism of action for the bilayer-coated MOF drug delivery system, from stability in circulation to cytotoxic drug release inside cancer cells [1].
The bilayer coating strategy represents a significant advancement for using Zr-MOFs in biomedical applications. This simple, effective, and generalizable method enhances the stability of nanoparticles in physiological environments and enables controlled, sustained drug release. This leads to improved cellular uptake and efficacy, offering a promising platform for targeted cancer therapies and other drug delivery applications.
The diagram below outlines the proposed preparation and evaluation process for a zirconium stearate stationary phase.
While this compound itself is not reported, other zirconium materials are successfully used. The table below summarizes their key characteristics and applications for reference.
| Material Type | Key Characteristics | Reported Applications | Interaction Mechanisms |
|---|---|---|---|
| This compound (Proposed) | Hypothesized to offer hydrophobic interactions from stearate chains; potential for Lewis acid-base interactions via Zr sites [1]. | Not experimentally reported; proposed for reversed-phase separations of non-polar analytes. | Hydrophobic, Lewis acid-base, potential (\pi)-(\pi) interactions [1]. |
| Zr-MOFs (e.g., UiO-66) | Exceptional stability, tunable porosity, diverse topologies [2]. | HPLC: PAHs, isomer separations [2]. GC: alkane isomers, substituted benzenes [2]. | Coordination, electrostatic, H-bonding, hydrophobic, (\pi)-(\pi) interactions [2]. |
| Zirconia (ZrO₂) | Mechanically robust, stable over wide pH/temperature range, Lewis acid surface sites [3]. | Historically used for protein separations, specialized HPLC applications [3]. | Primarily Lewis acid-base; can be modified with polymers or carbon [3]. |
This protocol provides a detailed methodology for preparing and evaluating a this compound-based stationary phase, based on extrapolation from known zirconium chemistry.
Stationary Phase Preparation
Column Packing
Chromatographic Evaluation
When working with zirconium-based materials, several factors are critical for success:
Since a direct protocol for this compound is not established, you may need to explore these avenues:
1.0 Introduction Zinc stearate is a metallic soap, formed by the reaction of stearic acid with zinc oxide, which appears as a fine, white, hydrophobic powder [1] [2]. It is considered an indispensable additive in plastics manufacturing, where it primarily functions as a lubricant and mold release agent. Its use facilitates smoother processing, reduces production downtime, and minimizes defects in the final product [3].
2.0 Key Functions and Mechanisms Zinc stearate serves multiple critical functions in plastics processing, as outlined in the table below.
| Function | Mechanism of Action | Primary Benefit |
|---|---|---|
| Lubricant & Mold Release Agent [3] | Forms a protective layer at the interface between molten plastic and metal mold. | Prevents sticking, ensures clean part ejection, extends mold life, reduces waste [3] [1]. |
| Internal Lubricant [1] | Reduces friction between polymer chains during melt processing. | Lowers melt viscosity, improves flow characteristics, and reduces energy consumption [1]. |
| Stabilizer (in PVC) [3] | Acts as a heat stabilizer, preventing thermal degradation during processing. | Maintains product durability, flexibility, and surface quality [3]. |
3.0 Application Protocols The following protocols detail the use of zinc stearate in common plastics processing methods.
3.1 Protocol for Injection Molding
3.2 Protocol for Use as a PVC Stabilizer
4.0 Experimental Workflow for Additive Evaluation The diagram below illustrates a generalized workflow for evaluating a metallic soap additive, like zinc stearate, in a plastics formulation.
The table below summarizes the key identifiers and physical properties of Zirconium Stearate as found in the available literature.
| Property | Description |
|---|---|
| IUPAC Name | Zirconium(4+) octadecanoate [1] |
| Chemical Formula | C₇₂H₁₄₀O₈Zr [1] |
| Molar Mass | 1225.1 g/mol [1] |
| Appearance | White powder [1] |
| Primary Documented Uses | Raw material for waterproofing, emulsion stabilizer, and flattening agent [1]. |
| Solubility in Water | Insoluble [1] |
Since explicit protocols for this compound emulsion were not found, the following workflow is a suggested approach based on general practices for preparing metal stearate-stabilized emulsions. You should validate and optimize these steps in the lab.
This compound is classified as a "metallic soap" [1]. In emulsions, metal stearate particles like this compound likely act through steric hindrance, where particles adsorb at the oil-water interface, forming a physical barrier that prevents droplets from coalescing [2].
For context, the table below compares this compound with other metal stearates mentioned in the search results, though their specific application data is also limited.
| Stearate Type | Key Documented Applications in Emulsions / Systems | Key Characteristics |
|---|---|---|
| This compound | Waterproofing materials, emulsion stabilizer, flattening agent [1]. | White powder, water-insoluble [1]. |
| Ultrafine Zinc Stearate | Cosmetics (sunscreens, makeup), pharmaceuticals (topical delivery), coatings (anti-settling agent) [2]. | Sub-micron particle size (<1 µm) for better dispersion; functions as lubricant, stabilizer [2] [3]. |
| Calcium Stearate Emulsion | Paper coatings, water-based paints, lubricant & release agent for plastics/ rubber, waterproofing [4]. | Aqueous dispersion; used as stabilizer, lubricant, and non-toxic additive [4]. |
Superhydrophobic surfaces are defined by their extreme water-repellent properties, exhibiting water contact angles (WCA) exceeding 150° and low sliding angles that enable droplets to easily roll off the surface. This phenomenon is inspired by natural surfaces such as lotus leaves, which possess micro- and nanoscale hierarchical structures that trap air and minimize liquid-solid contact. According to the Cassie-Baxter model, when a water droplet rests on a superhydrophobic surface, it contacts both the solid surface and trapped air pockets, resulting in high apparent contact angles due to the composite interface. The theoretical basis for this behavior stems from the combination of surface roughness at multiple scales and low surface energy chemistry, which together enable the remarkable water repellency that defines superhydrophobicity [1].
Electrodeposition has emerged as a highly effective and versatile method for creating superhydrophobic coatings on conductive substrates. This technique involves the electrochemical precipitation of metal-organic compounds onto a substrate serving as an electrode when immersed in an appropriate electrolyte solution. The process offers significant advantages including precise control over coating morphology, relatively simple equipment requirements, scalability for industrial applications, and the ability to create complex hierarchical structures through manipulation of deposition parameters. For zirconium myristate coatings, the electrodeposition process facilitates the formation of coordinated complexes between zirconium ions and myristate anions directly on the substrate surface, creating the micro-nano hierarchical structures essential for superhydrophobic behavior [2] [3].
The fundamental mechanism involves applying an electrical current between the substrate (cathode) and a counter electrode (anode) immersed in an electrolyte containing zirconium salts (typically zirconium chloride) and myristic acid. Under the influence of the electric field, electrochemical reactions occur at the substrate-electrolyte interface, leading to local pH changes that facilitate the formation and deposition of zirconium myristate complexes. These complexes spontaneously organize into the characteristic lotus-leaf-like structures composed of nano- and micro-leaves that confer superhydrophobic properties through their hierarchical morphology and low surface energy chemistry [2].
Substrate: Copper sheets (99.9% purity) or other conductive substrates
Zirconium source: Zirconium chloride (ZrCl₄), ≥98% purity
Organic modifier: Myristic acid (CH₃(CH₂)₁₂COOH), ≥98% purity
Solvent: Absolute ethanol (≥99.8% purity)
pH modifier: Hydrochloric acid (HCl, 37% concentration)
Distilled or deionized water
Electrodeposition setup: DC power supply, two-electrode cell configuration
Substrate preparation: SiC abrasive papers (various grits), ultrasonic cleaner, degreasing agents
Characterization equipment: Contact angle goniometer, scanning electron microscope, FT-IR spectrometer, electrochemical workstation
The electrolyte composition plays a critical role in determining the morphology and properties of the resulting superhydrophobic coating. Based on systematic optimization studies, the following electrolyte formulation has been identified as optimal for achieving robust superhydrophobic coatings with zirconium myristate:
Table 1: Optimal electrolyte composition for zirconium myristate superhydrophobic coatings
| Component | Concentration | Role | Effect of Variation |
|---|---|---|---|
| Zirconium chloride | 0.014 M | Zirconium ion source | Higher concentrations increase coating thickness; lower concentrations result in incomplete coverage |
| Myristic acid | 0.1 M | Hydrophobic ligand | Forms water-repellent zirconium myristate complex; insufficient concentration reduces hydrophobicity |
| Ethanol | Solvent (balance) | Primary solvent | Ensures dissolution of both inorganic and organic components |
| Hydrochloric acid | 10 mL (37%) | pH control | Facilitates reaction; affects morphology and deposition rate |
It is worth noting that similar approaches have been successfully employed with cerium-zirconium myristate composite coatings, where the optimal concentration ratio between cerium chloride and zirconium chloride was established at 0.056 M:0.014 M (4:1 ratio). This composite coating achieved a contact angle of 161° and demonstrated enhanced corrosion resistance properties, suggesting that mixed metal myristate systems may offer additional performance benefits [2] [3].
Table 2: Optimization of electrodeposition parameters for zirconium myristate coatings
| Parameter | Optimal Range | Effect on Coating Properties |
|---|---|---|
| Current density | 2-5 mA/cm² | Higher current densities accelerate deposition but may produce less uniform morphologies |
| Deposition time | 20-60 minutes | Longer times increase coating thickness and surface roughness |
| Temperature | 25-40°C | Elevated temperatures can enhance reaction kinetics but may affect morphology |
| Concentration ratio (Zr:Myristate) | 1:7 | Critical for complete complex formation and hierarchical structure development |
The experimental workflow for the entire fabrication process can be visualized as follows:
Figure 1: Experimental workflow for the fabrication of zirconium myristate superhydrophobic coatings via electrodeposition
Surface morphology: Analyze coating morphology using Field Emission Scanning Electron Microscopy (FE-SEM) at various magnifications. The optimal zirconium myristate coating exhibits a hierarchical structure with lotus-leaf-like micro-nano features that create the necessary surface roughness for superhydrophobicity. These structures typically consist of vertically aligned plates with dimensions of 5-8 μm at the microscale and finer nanostructures on their surfaces [2] [4].
Chemical composition: Perform Fourier Transform Infrared (FT-IR) spectroscopy to confirm the formation of zirconium myristate. Characteristic absorption bands should include:
Crystal structure: Use X-ray Diffraction (XRD) to determine the crystallinity and phase composition of the deposited coating. Zirconium myristate coatings typically show broad, low-intensity peaks indicating limited crystallinity or amorphous characteristics [4].
Contact angle measurements: Quantify hydrophobicity using a contact angle goniometer by placing a 4-5 μL water droplet on the coating surface and measuring the static contact angle. The zirconium myristate coating should achieve contact angles ≥160°, meeting the criterion for superhydrophobicity. Additionally, measure the sliding angle by tilting the stage until the droplet begins to move; values <10° indicate low adhesion and self-cleaning potential [2] [1].
Corrosion resistance: Evaluate protective properties using electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in a 3.5 wt% NaCl solution. The superhydrophobic coating should exhibit significantly increased impedance (2-3 orders of magnitude higher than bare substrate) and positive shifts in corrosion potential along with decreased corrosion current density in polarization measurements, indicating enhanced corrosion resistance [2] [4].
Mechanical durability: Assess robustness through:
Zirconium myristate superhydrophobic coatings provide exceptional corrosion protection for metal substrates, particularly in aggressive environments. The corrosion inhibition mechanism involves the composite solid-air surface that forms when the coating contacts corrosive solutions, creating air pockets that prevent penetration of corrosive species to the underlying substrate. This phenomenon significantly reduces the contact area between the corrosive medium and the substrate surface, thereby dramatically decreasing corrosion rates [2].
Table 3: Corrosion performance of zirconium myristate superhydrophobic coatings on copper substrates
| Performance Parameter | Bare Copper | Zr-Myristate Coated Copper | Improvement Factor |
|---|---|---|---|
| Corrosion current density (Icorr) | 2.45 μA/cm² | 0.078 μA/cm² | ~31 times decrease |
| Corrosion potential (Ecorr) | -0.255 V | -0.132 V | 123 mV positive shift |
| Polarization resistance | 8.45 kΩ·cm² | 356 kΩ·cm² | ~42 times increase |
| Protection efficiency | - | ~97% | - |
The exceptional corrosion protection stems from the synergistic effect between the hierarchical microstructure that traps protective air layers and the inherent chemical stability of zirconium myristate complexes. Even during extended immersion tests, these coatings maintain their protective properties, with EIS spectra showing only modest decreases in impedance modulus over time, confirming their durability in corrosive environments [2] [3].
Research has explored various metal myristate coatings for corrosion protection, allowing for informative comparisons between different systems:
Table 4: Comparison of different metal myristate coatings for corrosion protection
| Coating Type | Substrate | Contact Angle | Corrosion Protection Efficiency | Notes |
|---|---|---|---|---|
| Zirconium myristate | Copper | 161° | ~97% | Excellent adhesion, hierarchical structure |
| Cerium-Zirconium myristate | Copper | 161° | >97% | Synergistic effect, enhanced coverage |
| Calcium myristate | AZ31 Mg alloy | ~140° | Moderate | Good adhesion, less hierarchical |
| Cerium myristate | AZ31 Mg alloy | ~138° | Moderate | Thick but cracked, poor adhesion |
| Calcium/Cerium myristate | AZ31 Mg alloy | ~142° | Good | Combined benefits, improved corrosion |
The data reveals that zirconium-containing myristate coatings generally outperform other metal myristate systems in terms of both hydrophobicity and corrosion protection. This superior performance can be attributed to the strong coordination between zirconium ions and myristate anions, which facilitates the formation of well-defined hierarchical structures with enhanced barrier properties [5] [6].
Incomplete coverage: If the coating shows incomplete substrate coverage, increase deposition time (up to 60 minutes) and ensure proper substrate activation during preparation. Verify electrolyte freshness and concentration accuracy.
Insufficient contact angle: If contact angles remain below 150°, optimize the zirconium-to-myristate ratio (target 1:7), verify myristic acid concentration, and consider extending deposition time to enhance hierarchical structure development.
Poor adhesion: For coatings with inadequate adhesion to substrate, enhance surface preparation through more thorough mechanical abrasion and chemical activation. Ensure the substrate is completely clean and oxide-free before deposition.
Non-uniform deposition: For irregular coating morphology, ensure constant stirring during deposition, maintain consistent current density, and verify electrode alignment and spacing in the electrochemical cell.
To ensure long-term stability of zirconium myristate superhydrophobic coatings:
The electrodeposition of zirconium myristate superhydrophobic coatings represents a robust and efficient method for creating highly water-repellent surfaces with exceptional corrosion protection properties. Through careful control of electrolyte composition (specifically 0.014 M zirconium chloride and 0.1 M myristic acid in ethanolic solution) and deposition parameters (2-5 mA/cm² for 20-60 minutes), these coatings can achieve contact angles exceeding 160° with the characteristic hierarchical microstructure resembling lotus leaves. The resulting coatings provide corrosion protection efficiencies exceeding 97% for copper substrates in aggressive environments, making them highly promising for various industrial applications where both water repellency and corrosion resistance are required. The relative simplicity of the electrodeposition process, combined with the exceptional performance of the resulting coatings, positions this technology as a valuable approach for surface engineering in numerous fields including marine applications, chemical processing, and biomedical devices.
Zirconium stearate is a metal-organic compound, classified as a metallic soap, with the chemical formula C₇₂H₁₄₀O₈Zr. [1] It is a salt formed from zirconium and stearic acid. [1]
The table below summarizes its basic physicochemical properties:
| Property | Description |
|---|---|
| Chemical Name | This compound; Zirconium(4+) octadecanoate [1] |
| Molecular Formula | C₇₂H₁₄₀O₈Zr [1] |
| Molar Mass | 1225.1 g/mol [1] |
| Appearance | White powder [1] |
| Solubility | Insoluble in water [1] |
Available information describes non-pharmaceutical applications for this compound, including use as:
This compound can be prepared by:
The search results reveal a clear gap in the literature concerning the direct antibacterial efficacy of this compound. However, significant research exists on the antibacterial properties of other zirconium compounds, particularly zirconium oxide (ZrO₂), which provides a strong rationale for investigating this compound. [2] [3]
Given the lack of direct protocols for this compound, the following workflow adapts standard methods used for similar materials, such as ZrO₂ nanoparticles. [3] This can serve as a starting point for researchers.
Proposed experimental workflow for evaluating the antibacterial properties of this compound, adapted from standard methods. [3]
The table below outlines a potential experimental design based on methods used for ZrO₂ NPs. [3]
| Experimental Component | Proposed Protocol for this compound |
|---|---|
| Test Microorganisms | Gram-positive (e.g., S. mutans, E. faecalis); Gram-negative (e.g., E. coli). [3] |
| Sample Preparation | Prepare stock solution (e.g., 100 mg/mL) in deionized water or a suitable organic solvent. Sonicate to disperse aggregates. Create serial dilutions (e.g., 25, 50, 75 mg/mL). [3] |
| Antibacterial Susceptibility (Qualitative) | Agar Well Diffusion Method: Use Mueller-Hinton agar plates. Swab bacterial culture. Add samples to wells. Incubate (37°C, 24 hrs). Measure Zone of Inhibition (ZOI) diameter. Use Gentamicin or Ampicillin as a positive control. [3] |
| Minimum Inhibitory Concentration (MIC) (Quantitative) | Broth Microdilution Method (CLSI M100): Use a 96-well microdilution plate with cation-adjusted Mueller-Hinton broth. Add serially diluted Zr stearate. Inoculate with standardized bacterial suspension (5.0 × 10² to 2.5 × 10³ CFU/mL). Incubate (37°C, 24 hrs). Read MIC spectrophotometrically (e.g., 490 nm) as the lowest concentration showing prominent growth inhibition. [3] |
While the mechanism of action for this compound is unknown, proposed mechanisms for other zirconium compounds and metal soaps can guide hypothesis generation:
Future research should focus on material characterization, time-kill assays, cytotoxicity assessment, and mechanistic studies to evaluate the potential of this compound as a novel antibacterial agent.
The thermal instability of pure zirconia often relates to phase transformations during heating. Adding stabilizers can inhibit these changes. The following table lists stabilizers used for other zirconium materials, as found in the search results.
| Stabilizer/Additive | Effect on Thermal Stability | Relevant Material | Key Findings |
|---|---|---|---|
| Yttrium Oxide (Yttria) [1] | Suppresses phase transformation; increases surface area retention. | Zirconia Aerogel | Adding 8 wt% yttria prevented the phase transformation from tetragonal to monoclinic after heat treatment at 1000°C for 2 hours [1]. |
| Lanthanum Oxide (Lanthana) [2] | Significantly improves thermal stability of porous texture. | Monoclinic Zirconia | Lanthana was found to be the most effective oxide additive for improving thermal stability up to 900°C [2]. |
| Scandium Oxide (Scandia) [3] | Stabilizes the crystal structure for high-temperature applications. | Scandia-Stabilized Zirconia (ScSZ) | Forms a solid solution with ZrO2, resulting in ceramics with high electrical conductivity and a low thermal expansion coefficient [3]. |
| Calcium Oxide (Calcia) [2] | Improves thermal stability, induces partial phase transition. | Monoclinic Zirconia | Led to an improvement in thermal stability up to 900°C and brought about a partial transition to a cubic zirconia phase [2]. |
Based on general materials science approaches, here are some experimental methodologies you could adapt for investigating zirconium stearate stability. The workflow below outlines this troubleshooting process.
You can adapt the following general protocol to test the effectiveness of different stabilizers:
Problem: this compound powder is forming lumps or cakes, compromising flowability and experimental consistency.
Primary Cause: Caking in powdered solids like this compound typically occurs due to the formation of liquid bridges between particles. These bridges can form when the material is exposed to moisture, undergoes polymorphic phase transitions, or experiences changes in temperature and humidity that lead to fusion at the particle contacts. [1]
The following workflow outlines a systematic approach to diagnose and resolve the caking issue:
Based on the diagnosed causes, here are specific corrective and preventive actions:
| Solution Category | Specific Actions |
|---|
| Moisture Control [1] | • Store in a tightly sealed, moisture-proof container. • Use desiccants in the storage environment. • Handle powder in a low-humidity controlled atmosphere. | | Process & Handling | • Avoid wide temperature fluctuations during storage. • Use powder in a "first-in, first-out" manner to minimize storage time. | | Use of Processing Aids | • Incorporate a compatible anti-caking agent (see FAQ for details). |
An anti-caking agent is an additive placed in powdered or granulated materials to prevent the formation of lumps and ensure ease of handling. [1] They function primarily by:
While specific compatability testing is recommended for your application, the following agents are widely used in industrial and scientific contexts for similar metallic stearates. The table below lists potential options.
| Anti-caking Agent | Example Codex # | Mechanism of Action | Common Use Cases |
|---|---|---|---|
| Calcium Silicate [1] | N/A | Absorbs both water and oil. | Table salt, dried milk, flours, spices. |
| Magnesium Stearate [1] | 470 | Coats particles, hydrophobic. | Pharmaceuticals, foods, plastics. |
| Silica (e.g., Diatomaceous Earth) [1] | 551 | Absorbs moisture, separates particles. | Animal foods, fertilizers. |
| Calcium Stearate [1] | 470 | Coats particles, lubricating. | Foods, plastics, cosmetics. |
Yes. As a flattening agent, this compound is intended to create a uniform surface finish. [2] If the powder itself is lumpy, it will not disperse evenly in the formulation, leading to defects like surface imperfections and an inconsistent finish.
While the search results do not detail specific hazards for this compound, the handling of fine powders requires caution. By analogy, zinc stearate dust can cause respiratory irritation with prolonged exposure and may irritate skin and eyes upon direct contact. [3] Recommended Precautions:
Batch-to-batch variability refers to differences in the quality, composition, or performance of a material produced in different manufacturing lots. For complex products, this is a significant challenge.
The table below summarizes the primary sources of variability and their impact on the final product, which are crucial for troubleshooting.
| Source of Variability | Impact on Final Product | Relevant Industry Context |
|---|---|---|
| Raw Material Properties [1] | Chemical composition, biological activity, and physical properties of the final product [1] | Botanical Drug Products [1] |
| Processing Conditions [1] | Alters raw materials in unpredictable ways, affecting product quality and consistency [1] | Botanical Drug Products [1] |
| Deviations in Specific Growth Rate (μ) [2] | Affects biomass profile, physiological state of cells, and final product titer [2] | Microbial Recombinant Protein Production [2] |
| Inherent Manufacturing Deviation [3] | Leads to bioequivalence failure due to differences in bioavailability between batches [3] | Pharmaceutical Inhalation Powders (e.g., Advair Diskus) [3] |
Advanced process control and data analytics strategies can be adapted to improve the batch-to-batch reproducibility of zirconium stearate production.
Consistent and reliable analysis is foundational to identifying variability. The following parameters should be validated for any analytical method used to assess this compound to ensure the data you are using for troubleshooting is trustworthy [5].
| Validation Parameter | Definition & Purpose | Example Protocol (for reference) |
|---|---|---|
| Accuracy | The closeness of agreement between a measured value and a true reference value. Assessed via % Recovery [5]. | Spiking placebo with analyte at 50%, 100%, and 150% of target concentration. Acceptance: 98-102% recovery [5]. |
| Precision | The degree of agreement among individual test results. Includes repeatability (same analyst, same day) and intermediate precision (different analysts, days, equipment) [5]. | Preparing and analyzing 10 replicate samples. Acceptance: %RSD ≤ 2.0% [5]. |
| Linearity | The ability of the method to obtain results directly proportional to analyte concentration within a given range [5]. | Preparing analyte standards at a minimum of 5 concentration levels (e.g., 1-5 μg/mL). Acceptance: r² > 0.999 [5]. |
| LOD & LOQ | Limit of Detection (LOD): The lowest level an analyte can be detected. Limit of Quantitation (LOQ): The lowest level an analyte can be quantified with precision and accuracy [5]. | LOD = 3.3 × (SD/Slope); LOQ = 10 × (SD/Slope). SD is the standard deviation of the response [5]. |
When faced with a batch-to-batch reproducibility issue, you can follow this structured troubleshooting workflow to identify and address the root cause.
To summarize the approach for your technical support center:
The following parameters are adapted from a solid-phase mechanochemical synthesis developed for zirconium tetracarboxylates (isobutyrate, pivalate, and palmitate) and provide a foundational reference for optimizing your zirconium stearate synthesis [1].
| Parameter | Details & Optimal Conditions |
|---|---|
| General Method | Solid-phase mechanochemical synthesis [1] |
| Zirconium Precursor | Zirconium tetrachloride (ZrCl4) [1] |
| Carboxylate Source | Sodium stearate (the sodium salt of stearic acid) is the analogous reagent to use. |
| Molar Ratio | ZrCl4 : RCOONa = 1 : (4 - 5). A slight excess of the carboxylate source is recommended [1]. |
| Mechanical Treatment | Reactions are induced by mechanical activation using a ball mill. The reaction time is significantly reduced compared to conventional methods [1]. |
| Post-Treatment | 1. Thermal treatment of the reaction mixture after mechanical activation. 2. Extraction with an organic solvent to isolate the final product [1]. | | Key Advantages | This method avoids corrosive hydrogen chloride (HCl) gas as a byproduct, which is typically produced in direct reactions between ZrCl4 and carboxylic acids. The byproduct is sodium chloride (NaCl) [1]. |
Based on the mechanochemical synthesis of zirconium tetracarboxylates, here is a detailed workflow you can adapt for this compound.
Note: This protocol is an adaptation of a method used for other long-chain zirconium carboxylates [1].
What are the main advantages of the solid-phase mechanochemical route? This method significantly reduces reaction time and, crucially, avoids the formation of corrosive hydrogen chloride (HCl) gas as a byproduct. The main byproduct is sodium chloride (NaCl), which is easier to handle and remove [1].
How can I confirm that the reaction has proceeded successfully? Powder X-ray Diffraction (PXRD) is a key technique. A successful reaction will show a decrease in the intensity of the starting material reflections and a corresponding increase in the reflections for sodium chloride. Furthermore, Fourier-Transform Infrared (FT-IR) Spectroscopy should show the appearance of characteristic absorption bands for the zirconium-carboxylate (Zr-OOCR) bonds after heat treatment [1].
Why might my synthesis have a low yield? The reaction efficiency can vary with the carboxylate chain length. The original research noted that the synthesis of zirconium tetrapalmitate (which has a C16 chain) lacked the exothermic effects seen with shorter chains, suggesting its reaction is less efficient. Stearate (C18) may present a similar challenge. Furthermore, insufficient mechanical activation energy or incorrect stoichiometry are common causes of low yield [1].
While specific data for stearate is unavailable, these principles from zirconium chemistry can guide your optimization:
This resource is designed to assist researchers in preparing, characterizing, and troubleshooting dispersions of zirconium stearate (ZrSt) nanoparticles for applications in materials science, catalysis, and drug delivery.
Q1: What is the primary mechanism stabilizing this compound nanoparticle dispersions? A1: this compound dispersions are primarily stabilized by steric hindrance. The long, hydrocarbon tails of the stearate molecules (derived from stearic acid) form a hydrophobic layer around the zirconium core. This organic shell prevents nanoparticles from approaching each other closely enough for van der Waals forces to cause aggregation, providing stability in non-polar and weakly polar solvents.
Q2: Which solvents are most compatible with this compound? A2: ZrSt is highly hydrophobic and exhibits best dispersion stability in non-polar organic solvents. Polar solvents like water or alcohols will cause rapid aggregation and precipitation.
Q3: What are the key techniques to characterize the dispersion quality? A3: The key characterization techniques are:
Q4: My dispersion has formed a gel. Is it reversible? A4: It can be, depending on the cause. Physical gels formed by weak particle networking can often be re-dispersed with vigorous shaking, mild sonication, or by adjusting the solvent composition. However, strong aggregation or chemical changes may be irreversible.
Problem: The nanoparticle dispersion is unstable, with large aggregates forming and settling out of solution within minutes or hours.
| Possible Cause | Diagnostic Steps | Solution |
|---|---|---|
| Incorrect Solvent Polarity | Check solvent's Hansen Solubility Parameters. High polarity (e.g., water, methanol) is incompatible. | Switch to a non-polar solvent (e.g., toluene, hexane, chloroform). |
| Insufficient Sonication Energy | Observe if initial clumps are not breaking apart. | Increase sonication power or duration. Use a probe sonicator instead of a bath sonicator. |
| Contamination with Polar Species | Test if aggregation occurs after adding a new reagent. | Ensure all glassware is dry. Use anhydrous solvents. Avoid cross-contamination. |
| Concentration Too High | Dilute the dispersion 10-fold and observe stability. | Work at a lower concentration to reduce particle-particle interactions. |
Experimental Protocol: Standard Dispersion Preparation
Problem: The dispersion becomes a viscous gel or paste, making it difficult to handle or process.
| Possible Cause | Diagnostic Steps | Solution |
|---|---|---|
| Particle Network Formation | Observe under TEM for a 3D network. Dilution reduces viscosity. | Dilute the dispersion. Add a dispersant (e.g., more stearic acid). Apply mild shear mixing. |
| Solvent Evaporation | Check vial cap seal and initial volume. | Ensure the vial is tightly sealed during storage. |
| Over-concentration | Compare initial and final concentration. | Re-disperse the gel in a larger volume of fresh solvent. |
Problem: Dynamic Light Scattering (DLS) reports a much larger particle size than Transmission Electron Microscopy (TEM).
| Possible Cause | Diagnostic Steps | Solution |
|---|---|---|
| DLS Measures Hydrodynamic Diameter | TEM shows the inorganic core; DLS includes the stearate shell and solvent. | This is expected. The difference (~2-3 nm) can be used to estimate shell thickness. |
| Presence of Aggregates | DLS intensity distribution is weighted towards larger particles. Check PDI value (>0.3 indicates polydispersity). | Filter the dispersion through a 0.2 or 0.45 µm syringe filter before DLS analysis. Improve dispersion protocol to minimize aggregates. |
| Multiple Scattering | Dispersion is too concentrated for DLS. | Dilute the sample until the count rate is within the instrument's recommended range. |
Experimental Protocol: Stability Assessment via UV-Vis Spectroscopy
Stabilization of ZrSt Nanoparticle
ZrSt Dispersion Preparation Workflow
This compound is classified as a metallic soap, a metal derivative of a fatty acid [1]. The table below summarizes its key properties:
| Property | Description |
|---|---|
| Chemical Formula | C₇₂H₁₄₀ZrO₈ [1] |
| Appearance | White powder [1] |
| Solubility in Water | Insoluble [1] |
| Common Uses | Raw material for waterproofing, emulsion stabilizer, flattening agent [1] |
While a detailed mechanistic protocol for this compound is not available, the following synthetic procedures are documented.
This is a direct precipitation method [1].
This is an alternative metathesis reaction [1].
Understanding zirconium's general coordination behavior can help troubleshoot stability issues in your experiments, even with stearate ligands.
The following diagram illustrates the general experimental workflow for synthesizing and characterizing isolated zirconium complexes, based on principles from the literature.
Why is my this compound complex unstable or forming gels in water? Zirconium has a very high tendency to hydrolyze and form polymeric oxo/hydroxo-bridged clusters in water [2]. Even if you start with a simple salt, it can rapidly condense. Using strongly acidic conditions can help suppress this hydrolysis and promote the formation of more defined complexes [2].
How can I confirm if I have made a monomeric zirconium complex versus a cluster? The key technique is Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy. This method can probe the local environment of the zirconium atom. If you have isolated monomeric centers, the data will show Zr-O correlations but no Zr-Zr correlations. The presence of Zr-Zr correlations would indicate the formation of clusters [2].
What are common impurities in this compound synthesis, and how can I remove them? A common impurity is residual chloride ions if starting from zirconium oxychloride. In synthesizing other zirconium complexes, repeated precipitation and recrystallization from a mixture of toluene and alcohol has been shown to be an effective purification method to reduce chloride content to undetectable levels [4].
What is this compound? this compound is a metal-organic compound, classified as a metallic soap (a metal derivative of a fatty acid). Its chemical formula is C₇₂H₁₄₀ZrO₈, and it typically appears as a white powder [1].
Key Characteristics & Typical Applications
| Property/Application | Description |
|---|---|
| Physical State | White powder [1] |
| Boiling Point | 359.4 °C (678.9 °F; 632.5 K) [1] |
| Flash Point | 162.4 °C (324.3 °F; 435.5 K) [1] |
| Water Solubility | Insoluble [1] |
| Primary Uses | Raw material for waterproofing, emulsion stabilizer, and flattening agent [1] |
The following chart outlines a general methodology for evaluating this compound in a research setting, which can serve as a basis for developing specific experimental protocols.
Please be aware that the information presented is based on general chemical data sheets [1]. The search did not yield specific studies or FAQs on the failure modes of this compound during high-temperature processing.
To build a comprehensive troubleshooting guide, I suggest you consider:
The table below summarizes techniques adapted from other zirconium purification contexts that might inform your approach to zirconium stearate.
| Method | Process Description | Key Quality Control Measures | Potential Application to this compound |
|---|---|---|---|
| Vacuum Arc Remelting (VAR) [1] | Melting scrap under vacuum to minimize oxidation and ensure uniform composition. | Spectrometric analysis (e.g., EDXRF) for purity; mechanical & corrosion resistance testing [1]. | Potential for high-temperature purification under inert atmosphere. |
| Chemical Purification [2] | Using ammonium salts (e.g., sulfate) in solution to separate zirconia from impurities like hafnium. | Filtration and washing of precipitates; calcination to final product [2]. | Most directly applicable for solution-based impurity removal. |
| Vacuum Separation [3] | High-temperature (920–930°C) vacuum distillation to remove volatile impurities (e.g., Mg, MgCl₂). | Monitoring of residual pressure (e.g., down to 0.013 Pa) to confirm process completion [3]. | Could be adapted to remove organic solvents or volatile by-products. |
| Acid Leaching/Washing [1] [3] | Washing with acids or industrial degreasers to remove inorganic residues and processing oils. | Visual inspection for contaminants; subsequent purity analysis [1]. | Standard step for washing synthesized precipitates. |
Based on the general principles found in the search results, here is a conceptual workflow you could adapt and test for purifying this compound. This synthesizes the unit operations from the table above into a logical sequence.
Since direct information is unavailable, here are practical paths forward to develop your troubleshooting guides:
| Property / Application | Zinc Stearate | Zirconium Stearate |
|---|---|---|
| Chemical Formula | Not explicitly found | C72H140ZrO8 [1] |
| Appearance | White, fine, hydrophobic powder [2] | White powder [1] |
| Melting Point | ~120-130°C [2] | Information missing |
| Solubility | Insoluble in water, slightly soluble in alcohol [2] | Insoluble in water [1] |
| Key Applications | Plastics (mold release, lubricant), Cosmetics (texture agent), Rubber (dry lubricant), Paints (flatting agent) [2] | Raw material for waterproofing, Emulsion stabilizer, Flattening agent [1] |
While a direct comparison is unavailable, recent research highlights specialized applications and performance data for each stearate, which may be valuable for your development work.
To create a publish-ready comparison guide with the level of detail you require, the following experimental protocols and data points would need to be generated and compared. You can use this as a framework for your own research.
| Comparison Dimension | Critical Data Points to Collect |
|---|---|
| Physical & Chemical Properties | Molar mass, density, bulk density, particle size distribution, thermal decomposition profile (via TGA), crystallinity (via XRD). |
| Performance in Plastics/Rubber | Lubrication efficiency (via torque rheometry), mold release force, impact on polymer clarity/haze, effect on mechanical properties (tensile strength, elongation). |
| Pharmaceutical Compatibility | Flowability of powder blends, ejection force during tableting, impact on tablet dissolution profile (USP apparatus), compatibility with API (via DSC/FTIR). |
| Analytical Methodology | Protocol for Quantification: Use of Acid Digestion (e.g., with HNO₃) followed by analysis via Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) to quantify Zinc and Zirconium metal content separately [5]. Protocol for Stability: Accelerated stability studies (e.g., 40°C/75% RH) of formulations containing each stearate, monitoring for changes in physical and chemical properties over time. |
Since I cannot generate the specific experimental diagrams you need without the underlying data, here is how you can create them using Graphviz. Based on your requirements, I will provide a sample DOT script for a generic material selection workflow that you can adapt.
This diagram outlines a logical decision-making process for selecting between stearates based on key application requirements, which you can modify with your own data.
To render your own diagrams:
The following table outlines the key metrics and common alternatives for a thermal stability guide, though specific data for zirconium stearate is missing from current search results.
| Performance Metric | Common Alternatives for Comparison | Typical Experimental Method |
|---|---|---|
| Thermal Decomposition Onset Temperature | Calcium Stearate, Magnesium Stearate, Aluminum Stearate | Thermogravimetric Analysis (TGA) |
| Weight Loss at Specific Temperatures | Zinc Stearate, Sodium Stearate | Thermogravimetric Analysis (TGA) |
| Phase Transition Temperature | Other metal carboxylates (e.g., palmitates) | Differential Scanning Calorimetry (DSC) |
| Oxidative Stability | Organic stabilizers (e.g., antioxidants) | Differential Scanning Calorimetry (DSC) - Oxidative Induction Time |
For an objective comparison, researchers would typically follow a structured experimental protocol. The flowchart below visualizes the key stages of this process.
Experimental Workflow for Thermal Stability Comparison
The methodology would involve these key steps [1]:
The following tables summarize the performance of various zirconium-based catalysts and supports as reported in recent scientific literature.
Table 1: Performance in Petrochemical and Green Chemistry Applications
| Catalyst System | Reaction Tested | Key Performance Metric | Result | Reference |
|---|---|---|---|---|
| Silica-Supported Zirconium | Alkylation, isomerization, cracking | Improved process efficiency, higher selectivity | Better thermal stability & activity vs. alternatives | [1] |
| Zirconium-Ceria Mixed Oxide (as support) | Automotive exhaust gas conversion | Thermal stability of Specific Surface Area | High and stable surface area, improving catalyst longevity | [2] |
| Single-Atom Zr on Pt/Ceria | Oxidation of CO, propane, propylene | Energy barrier for oxygen activation | Reduced by over 50%, enabling lower temperature operation | [3] |
Table 2: Performance in Selective Oxidation and NOx Reduction
| Catalyst System | Reaction Tested | Key Performance Metric | Result | Reference |
|---|---|---|---|---|
| Zr-POM/N-CNT (Keggin) | Selective oxidation of thioethers | Turnover Frequency (TOF) | 10,200 h⁻¹ (at room temperature) | [4] |
| Zr-POM/N-CNT (Keggin) | Selective oxidation of thioethers | H₂O₂ Utilization Efficiency | 90% | [4] |
| Zr-POM/N-CNT (Keggin) | Selective oxidation of thioethers | Sulfoxide Selectivity | 88% (acetonitrile) to 98% (ethanol) | [4] |
| 6%Ce-2%Zr/Cu-ZSM-5 | NH₃-SCR of NOx | NOx Purification & Thermal Aging Resistance | Excellent activity and best anti-aging performance after 4h at 800°C | [5] |
Here are the methodologies for key experiments cited in the tables.
1. Protocol for Selective Oxidation of Thioethers with Zr-POM/N-CNT This methodology is adapted from the study on Zr-containing polyoxometalate catalysts [4].
2. Protocol for NH₃-SCR Activity and Anti-Thermal Aging This methodology is adapted from the study on Cu-ZSM-5 catalysts promoted with cerium and zirconium [5].
The diagram below illustrates the general workflow for preparing, aging, and testing a catalyst, as described in the experimental protocols above.
The search results highlight several overarching themes regarding the value of zirconium in catalyst supports:
The table below compares DFO with other prominent chelators based on recent experimental data.
| Chelator | Denticity | Key Stability Findings | Experimental Evidence |
|---|---|---|---|
| DFO (Deferoxamine) [1] [2] | Hexadentate | Limited kinetic inertness; bone uptake due to incomplete coordination; dominant species at pH 7 is ZrHDFO (logβ₁₁₁ = 49.1) [1]. | Transchelation by EDTA (complete loss in 3 hrs) [3]; stability influenced by auxiliary ligands (HPO₄²⁻ > CO₃²⁻ > C₂O₄²⁻) [2]. |
| DFO* [4] [5] | Octadentate | Superior in vivo stability over DFO; saturated coordination sphere. | High stability in human serum (7 days); more inert than DFO in EDTA challenge studies [4]. |
| DFO-HOPO [6] | Octadentate | >99% intact complex in vivo; rapid renal clearance; minimal bone uptake. | 99.9% complex integrity in serum after 7 days vs. 90.6% for DFO; 10x lower bone activity at 24 hrs [6]. |
| DOTA [4] [3] | Octadentate | Extraordinary stability; saturated coordination sphere. | No transchelation with 1000x excess EDTA (>7 days) [3]; excellent stability in serum and against EDTA [4]. |
| Novel Pseudopeptides (N-methylhydroxamate) [5] | Octadentate | Rapid complex formation (15 min) at room temperature and pH 7; stable to transmetallation. | Stable against EDTA and excess Fe³⁺, Zn²⁺, Cu²⁺; resistant to peptidases for >6 days [5]. |
Here are the methodologies used to generate the stability data in the comparison table.
The following diagram illustrates the core stability challenge with DFO and the experimental workflow for assessing new chelators.
The collective data indicates a clear trajectory in chelator development: moving from hexadentate DFO to octadentate systems that fully saturate Zr⁴⁺ coordination is key to achieving superior stability [4] [3] [5]. Future research is focusing on improving chelator properties beyond denticity, such as optimizing hydrophilicity to enhance solubility and pharmacokinetics [5].
The table below summarizes the key characteristics of various metal soaps based on the information obtained. Please note that quantitative performance data for pharmaceutical applications is limited in the search results.
| Metal Soap | Chemical Formula / Description | Key Properties | Primary Applications |
|---|---|---|---|
| Zirconium Stearate [1] [2] | C₇₂H₁₄₀O₈Zr (often represented as C₁₈H₃₅O₂Zr) | White powder, insoluble in water [1]. | Waterproofing materials, emulsion stabilizer, flattening agent (e.g., in paints) [1]. |
| Calcium & Zinc Stearate [3] [4] | Salts of stearic acid with Ca or Zn. | Lubricant, release agent, acid scavenger, hydrophobic agent [3] [4]. | Plastics processing (PVC, polyolefins), rubber vulcanization, building materials (waterproofing) [3]. |
| Aluminum Stearate [3] [4] | Salt of stearic acid with Al. | Gelling agent, thickener [3] [4]. | Grease production, cosmetics [3]. |
| Magnesium Stearate [3] [5] | Salt of stearic acid with Mg. | Lubricant, release agent [3]. | Widely used as an excipient and lubricant in pharmaceutical tablets and capsules [5]. |
| Alkaline Soaps (e.g., Sodium Stearate) [4] [5] | Salts of stearic acid with Na or K. | Water-soluble [4]. | Traditional soaps, additives in technical and Life Science applications [4]. |
While information on This compound in drug delivery is scarce, recent research highlights the significant role of zirconium-based materials, specifically Zirconium Metal-Organic Frameworks (Zr-MOFs), as advanced drug carriers [6].
The following diagram illustrates this bilayer coating strategy and its functional benefits.
The following table summarizes experimental data from key studies on Zr-MOFs, highlighting their drug loading capacity, release profiles, and cytotoxicity.
| Zr-MOF Type / Study | Drug Loaded | Key In Vitro Findings | Cell Line(s) Used |
|---|---|---|---|
| NU-901 (Bilayer Coated) [1] | Pemetrexed | Slowed drug release over 7 days (vs. <48h for uncoated MOF); prevented drug burst release; cytotoxic to cancer cells. | A549 (lung cancer), 3T (mesothelioma) |
| UiO-66 and UiO-67 [2] | Various | High drug loading capacity; controllable release; low cytotoxicity; efficient cellular internalization. | Various (reviewed studies) |
| Zr-MOF-1 & Zr-MOF-2 [3] | Ciprofloxacin (CIP) | Sustained drug release over 7 days; pH-responsive release (accelerated in basic conditions, pH 9.2). | Information not specified in abstract |
| UiO-66-NH₂ [4] | siRNA & Cisplatin | Successful co-delivery of drug and genetic material; enhanced therapeutic effect. | Various (reviewed studies) |
Here are the methodologies for key experiments cited in the table, which can serve as a reference for designing in vitro studies.
The diagram below outlines a generalized experimental workflow for conducting in vitro drug delivery studies with zirconium-based carriers, based on the methodologies found in the literature.
The following table compares the core properties of zirconia with two other common stationary phase materials, silica and polymers, based on ideal chromatographic performance [1].
| HPLC Property | Zirconia | Silica | Polymers |
|---|---|---|---|
| Mechanical Stability | ++ (Very Good) | ++ | + |
| High Surface Area | ++ | + | ++ |
| Control of Pore Diameter | ++ | + | + |
| Chemical Stability (acid/base) | ++ | - | + |
| Thermal Stability | ++ | + | - |
| Energetically Homogeneous | - | + | - |
| Swelling | ++ | ++ | - |
> Key Takeaway: The primary advantage of zirconia is its extreme chemical and thermal stability. Unlike silica, it is stable across the entire pH range and at temperatures as high as 195°C. Unlike polymers, it does not swell or shrink with changes in the mobile phase, leading to a longer column lifetime and lower cost per analysis [1].
Zirconium-carboxylate MOFs (Zr-MOFs) are highly promising for chromatographic stationary phases due to their exceptional stability, well-defined porous structures, and excellent structural tunability [2] [3]. The table below summarizes applications of specific Zr-MOFs as highlighted in a recent 2025 review [2].
| Zr-MOF Material | Application Format | Analytes Separated |
|---|---|---|
| UiO-66 | HPLC (Packing) | Substituted benzenes, polycyclic aromatic hydrocarbons |
| DUT-67 | HPLC (Packing) | Xylene isomers, phthalic acid esters |
| MOF-808@SiO2 | HPLC (Packing) | Sulfonamides, alkaloids, nucleosides, antibiotics |
| MIP-202@SiO2 | HPLC (Packing) | Disubstituted benzenes, 1-phenylethanol enantiomers |
| UiO-66 | GC (Dynamic Coating) | Linear alkanes, xylene isomers |
| PCN-608-N, NU-1000-N | GC (Dynamic Coating) | Linear alkanes, substituted benzenes |
| UiO-66-NH2 | CEC (In situ growth) | Phenoxyacids, phenols |
| L-Cys-PCN-222 | CEC (Covalent bonding) | Amino acids, pesticides, drugs |
The following diagram illustrates the general workflow for preparing and testing a Zr-MOF-based stationary phase, as derived from the methodologies in the search results [2].
Workflow Explanation:
UiO-66@SiO2), where the MOF is grown or coated onto silica particles for improved packing and performance [2]. Other methods include in-situ growth within a capillary or physical coating [2].